[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin R is a member of the saframycin family of antibiotics, which are known for their potent antitumor properties. These compounds are characterized by their unique tetrahydroisoquinoline structure, which is responsible for their biological activity. Saframycin R was first isolated from the bacterium Streptomyces lavendulae and has shown significant promise in the treatment of various cancers due to its ability to inhibit the proliferation of tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of saframycin R involves a series of complex chemical reactions. One of the key steps in the synthesis is the formation of the tetrahydroisoquinoline core, which is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline ring system . The synthetic route also includes several oxidation and reduction steps to introduce the necessary functional groups and achieve the final structure of saframycin R .
Industrial Production Methods
Industrial production of saframycin R typically involves fermentation processes using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to produce high yields of the compound, which is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Saframycin R undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or molecular oxygen.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of saframycin R include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of saframycin R, which may have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to develop more potent and selective antitumor agents .
Wissenschaftliche Forschungsanwendungen
Saframycin R has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of saframycin R involves its interaction with DNA, where it forms covalent bonds with the DNA strands, leading to the inhibition of DNA replication and transcription. This ultimately results in the inhibition of tumor cell proliferation. The molecular targets of saframycin R include DNA and various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to saframycin R include:
Saframycin A: Another member of the saframycin family with similar antitumor properties.
Ecteinascidin 743 (ET-743): A related compound with a similar tetrahydroisoquinoline structure, used as an anticancer drug for soft-tissue sarcoma.
Safracin: An antibiotic with a similar structure and mechanism of action.
Uniqueness of Saframycin R
Saframycin R is unique due to its specific structural features and its potent antitumor activity. It has a distinct tetrahydroisoquinoline core and unique functional groups that contribute to its biological activity. Additionally, its ability to form covalent bonds with DNA sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C31H34N4O10 |
---|---|
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
[12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate |
InChI |
InChI=1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42) |
InChI-Schlüssel |
GATZXGIUISULHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.